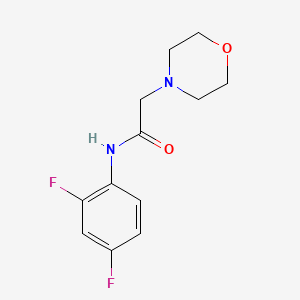
N-(2,4-difluorophenyl)-2-morpholinoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-morpholinoacetamide, also known as Difluoroacetamide (DFA), is a chemical compound that has been widely used in scientific research. DFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by DFA leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins such asmammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival.
Mode of Action
It is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. For instance, it may inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could inhibit the activity of signaling pathways such as NF-κB and STAT3, which are involved in cancer growth and inflammation. It may also reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,4-difluorophenyl)-2-morpholinoacetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFA in lab experiments is its potent inhibition of FAAH. This allows researchers to investigate the role of endocannabinoids in various physiological processes. However, one limitation of using DFA is its potential toxicity. DFA has been shown to be toxic to some cell lines at high concentrations, and care must be taken when using DFA in experiments.
Orientations Futures
There are many potential future directions for research involving DFA. One area of research is the investigation of the role of endocannabinoids in the development and treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Another area of research is the development of new drugs that target FAAH, which could have therapeutic potential in a variety of diseases. Additionally, the development of new synthesis methods for DFA could lead to improved yields and reduced costs, making DFA more accessible for research purposes.
Méthodes De Synthèse
DFA can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with morpholine and subsequent reaction with chloroacetyl chloride. Other methods for the synthesis of DFA have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
DFA has been extensively used in scientific research due to its potent inhibition of FAAH. The inhibition of FAAH by DFA leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects. DFA has been used in a variety of studies to investigate the role of endocannabinoids in various physiological processes, including pain, inflammation, anxiety, and depression.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAJKEXDISGWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-morpholinoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

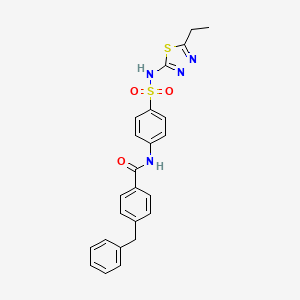
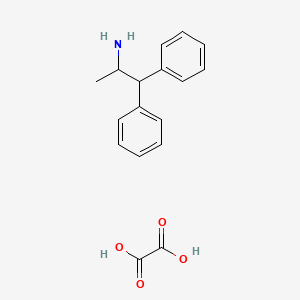
![4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2786255.png)

![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)
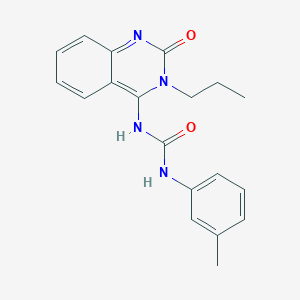
![4-((4-Methoxybenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2786260.png)

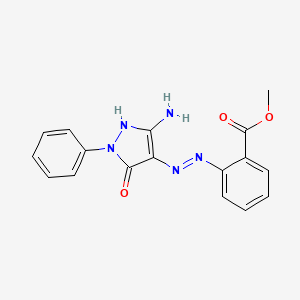
![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2786269.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
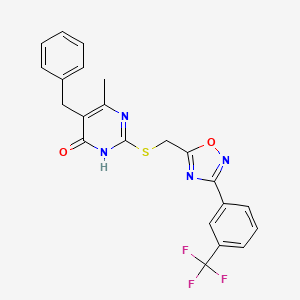
![Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2786273.png)